N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide
Description
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a 3,4,5-trimethoxybenzoyl core substituted with two distinct groups: a 4-(diethylamino)benzyl moiety and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane-derived) group.
Properties
Molecular Formula |
C25H34N2O6S |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H34N2O6S/c1-6-26(7-2)20-10-8-18(9-11-20)16-27(21-12-13-34(29,30)17-21)25(28)19-14-22(31-3)24(33-5)23(15-19)32-4/h8-11,14-15,21H,6-7,12-13,16-17H2,1-5H3 |
InChI Key |
LPPBGCUSIUPEPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide often involves multi-step reactions. For example, the synthesis of related compounds such as 2-(diethylamino)thieno[1,3]oxazin-4-ones involves a five-step route, starting from ethyl 2-aminothiophene-3-carboxylates. This highlights the complexity of synthesizing such compounds.
Industrial Production Methods: the synthesis of related compounds typically involves similar multi-step reactions, emphasizing the need for precise control over reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including electrophilic substitution reactions. These reactions are pivotal in modifying the structure and enhancing biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include electrophiles such as halogens and nitrating agents. The conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.
Major Products: The major products formed from these reactions depend on the specific electrophile used. For example, nitration reactions can introduce nitro groups into the aromatic ring, potentially enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: In chemistry, N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology: In biology, this compound is studied for its potential as an enzyme inhibitor. The stability and reactivity of its molecular structure make it a promising candidate for inhibiting specific enzymes involved in various biological processes.
Medicine: In medicine, the compound’s potential biological activities are explored for developing new therapeutic agents. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its pharmacological properties.
Industry: In the industrial sector, the compound’s unique chemical properties are utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism by which N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues of 3,4,5-Trimethoxybenzamide Derivatives
The following table summarizes key structural analogs, their substituents, and reported properties:
Pharmacological and Physicochemical Comparisons
- Sulfone vs.
- Anticancer Potential: Compound 3 (N-[1-(furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide) showed cytotoxic activity against MCF-7 breast cancer cells, suggesting that acrylamide-linked 3,4,5-trimethoxybenzamides may offer superior anticancer profiles compared to sulfolane-containing analogs .
- Crystal Packing and Stability: N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide exhibits N–H···O hydrogen bonding, which may enhance crystallinity and stability relative to the target compound’s more flexible diethylamino and sulfolane groups .
Research Findings and Implications
- Structural Diversity: The 3,4,5-trimethoxybenzamide scaffold accommodates diverse substituents (e.g., bromophenyl, sulfolane, aminoalkyl), enabling tailored physicochemical and pharmacological properties.
- Synthetic Flexibility : Amide bond formation remains a robust strategy for derivatization, though heterocyclic additions (e.g., thiazole, furan) require specialized conditions .
Biological Activity
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C25H34N2O6S
- Molecular Weight : Approximately 482.67 g/mol
- Structural Features :
- A diethylamino group
- A tetrahydrothiophene moiety
- A trimethoxybenzamide structure
These features contribute to its unique reactivity and biological interactions.
Anticancer Properties
Recent studies suggest that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, particularly focusing on triple-negative breast cancer (TNBC) cells like MDA-MB-231.
Case Studies
- MDA-MB-231 Cell Line :
- MCF-7 Cell Line :
The biological activity of the compound is believed to involve several mechanisms:
- Inhibition of Key Proteins : Interactions with proteins such as PI3K and CDK4 have been suggested. These proteins are crucial for cancer cell growth and survival.
- Modulation of Biochemical Pathways : The compound may influence various signaling pathways involved in tumor progression and resistance to therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-benzyl-N-(tetrahydrothiophen-3-yl)carboxamide | Contains a tetrahydrothiophene moiety | Lacks diethylamino group |
| N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl) | Similar core structure | Distinct biological activity profile |
This comparative analysis highlights the unique attributes of this compound in terms of its structural complexity and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
